molecular formula C12H22O2 B8429386 Dodec-6-enoic acid

Dodec-6-enoic acid

Cat. No.: B8429386
M. Wt: 198.30 g/mol
InChI Key: ZCEUIRJAEQQMMA-UHFFFAOYSA-N
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Description

Dodec-6-enoic acid (C₁₂H₂₂O₂) is a monounsaturated fatty acid with a 12-carbon chain and a double bond at the sixth carbon position. Unsaturated fatty acids like this compound are critical in organic synthesis, food additives, and industrial applications due to their reactivity and functional versatility . The compound’s double bond position influences its physical properties (e.g., melting point) and chemical behavior, such as susceptibility to oxidation or hydrogenation.

Properties

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

dodec-6-enoic acid

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-7H,2-5,8-11H2,1H3,(H,13,14)

InChI Key

ZCEUIRJAEQQMMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: Dodec-2-enoic Acid Derivatives

describes derivatives of dodec-2-enoic acid, such as 3-Ethylamino-2-(2-nitrobenzoyl)-dodec-2-enoic acid 4-chlorophenylamide. Key differences include:

  • Double Bond Position: The double bond at C2 (vs. C6 in dodec-6-enoic acid) increases steric hindrance near the carboxylic group, altering reactivity in nucleophilic acyl substitutions .
  • Substituents : The nitrobenzoyl and chlorophenylamide groups enhance electrophilicity, making these derivatives suitable for pharmaceutical synthesis (e.g., pseudane IX analogs) .
Compound Molecular Formula Double Bond Position Key Functional Groups Applications
This compound C₁₂H₂₂O₂ C6 Carboxylic acid, alkene Industrial synthesis
Dodec-2-enoic acid derivative (3c) C₂₇H₃₃ClN₂O₄ C2 Nitrobenzoyl, chlorophenylamide Pharmaceutical intermediates

Branched Alkenes: 6,7-Dimethyl-dodec-6-ene

highlights 6,7-dimethyl-dodec-6-ene (C₁₄H₂₈), a branched alkene lacking the carboxylic acid group. Key distinctions:

  • Physical Properties: The absence of a polar carboxylic group reduces solubility in polar solvents compared to this compound.
  • Reactivity : Methyl branches at C6 and C7 stabilize the double bond, reducing oxidation susceptibility .

Functionalized Derivatives: 6-[5(6)-Decenoyloxy]decanoic Acid

details 6-[5(6)-Decenoyloxy]decanoic acid (C₂₀H₃₆O₄), a food additive with a decenoyloxy ester group. Comparisons include:

  • Chain Length and Complexity: The 20-carbon chain and ester group increase hydrophobicity, making it suitable as a flavoring agent in non-polar food matrices .
  • Synthesis: Derived from ε-decalactone via hydrolysis and dehydration, contrasting with the simpler synthesis routes for this compound .

Longer-Chain Unsaturated Acids

(Z)-Octadec-6-enoic Acid

and provide safety data for this 18-carbon analog. Notable contrasts:

  • Hazard Profile : Requires stringent personal protective equipment (PPE), including face shields and EN 166-compliant goggles, due to acute toxicity risks .
  • Stability: Similar to this compound, it remains stable under recommended storage conditions but may polymerize under extreme heat .

Docosahexaenoic Acid (DHA)

describes DHA (C₂₂H₃₂O₂), a polyunsaturated fatty acid with six double bonds. Key differences:

  • Safety: DHA requires medical consultation upon exposure, reflecting its complex metabolic role compared to simpler monounsaturated acids .

Research Findings and Data Gaps

  • Synthetic Methods: this compound’s derivatives (e.g., ’s compounds) are synthesized via reductive cyclization using Zn/HCOONH₄/Pd/C, highlighting catalytic versatility .
  • Toxicology: While (Z)-octadec-6-enoic acid has documented acute toxicity (skin/eye irritation), analogous data for this compound remains unspecified in the evidence .

Q & A

Q. How should researchers document negative or inconclusive findings related to this compound’s bioactivity?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish in journals specializing in negative results (e.g., Journal of Negative Results) or preprint servers (bioRxiv). Include power analyses to confirm sample size adequacy and prevent Type II error misinterpretation .

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